N*1*-(2-Bromo-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
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Overview
Description
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is an organic compound that features a benzyl group substituted with a bromine atom at the ortho position, an isopropyl group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the following steps:
Bromination of Benzyl Compounds: The starting material, 2-bromobenzyl bromide, can be prepared by the bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under radical conditions.
Alkylation: The brominated benzyl compound is then reacted with isopropylamine to introduce the isopropyl group.
Formation of Ethane-1,2-diamine Backbone: The final step involves the reaction of the intermediate with ethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives with various functional groups.
Oxidation and Reduction: Products include benzyl alcohols, aldehydes, or dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isopropyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through similar mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine
- N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine
- N1-(2-Iodo-benzyl)-N1-isopropyl-ethane-1,2-diamine
Uniqueness
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits distinct electronic and steric properties that influence its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGNDBFKCCRQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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